

4-Glycidyloxycarbazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Glycidyloxycarbazole

Cat. No.: B193025

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Abstract

4-Glycidyloxycarbazole, also known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic organic compound with the molecular formula $C_{15}H_{13}NO_2$.^[1] Primarily recognized as a crucial intermediate in the synthesis of Carvedilol, a third-generation non-selective beta-blocker, **4-Glycidyloxycarbazole's** properties and synthesis are of significant interest in pharmaceutical chemistry. This technical guide provides an in-depth overview of the chemical, physical, and known biological properties of **4-Glycidyloxycarbazole**. It includes detailed experimental protocols for its synthesis and analysis, quantitative data presented in structured tables, and visualizations of key chemical processes to support researchers and professionals in drug development. While its primary role is a synthetic precursor, this guide also touches upon the potential biological activities inferred from related carbazole derivatives.

Chemical and Physical Properties

4-Glycidyloxycarbazole is a solid, appearing as a white to yellow or orange powder or crystal.^{[2][3][4][5]} Its core structure consists of a carbazole ring system ether-linked to a glycidyl group. This bifunctional nature, possessing both a reactive epoxide ring and a carbazole moiety, dictates its chemical reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties of 4-Glycidyloxycarbazole

Property	Value	Reference
CAS Number	51997-51-4	[1] [2] [6]
Molecular Formula	C ₁₅ H ₁₃ NO ₂	[1] [2] [6]
Molar Mass	239.27 g/mol	[1] [2]
Appearance	White to Yellow to Orange powder/crystal	[2] [3] [4] [5]
Melting Point	130-132 °C	[1]
Boiling Point (Predicted)	464.9 ± 15.0 °C	[1]
Density (Predicted)	1.327 ± 0.06 g/cm ³	[1]
Flash Point	166.4 °C	[1]
Solubility	Soluble in Tetrahydrofuran (THF)	[2] [4] [5]
Purity (Typical)	>98.0% (HPLC)	[2] [3] [4]

Table 2: Spectroscopic Data for 4-Glycidyloxycarbazole

Spectroscopic Data	Interpretation
^1H NMR	Data not explicitly found in searches, but would expect characteristic signals for the carbazole aromatic protons, the glycidyl ether methylene and methine protons, and the NH proton of the carbazole.
^{13}C NMR	Data not explicitly found in searches, but would show signals corresponding to the 15 carbon atoms, with distinct peaks for the aromatic carbons of the carbazole ring and the aliphatic carbons of the glycidyl group.
Mass Spectrometry (MS)	Expected molecular ion peak $[\text{M}]^+$ at m/z 239. Fragmentation would likely involve the loss of the glycidyl group or parts of it.
Infrared (IR) Spectroscopy	Characteristic peaks would include N-H stretching for the carbazole amine, C-O-C stretching for the ether linkage, and C-H stretching for aromatic and aliphatic groups. The epoxide ring would also show characteristic vibrations.

Synthesis of 4-Glycidyloxycarbazole

4-Glycidyloxycarbazole is synthesized from 4-hydroxycarbazole and epichlorohydrin. This reaction is a key step in the overall synthesis of Carvedilol.

Experimental Protocol: Synthesis of 4-Glycidyloxycarbazole

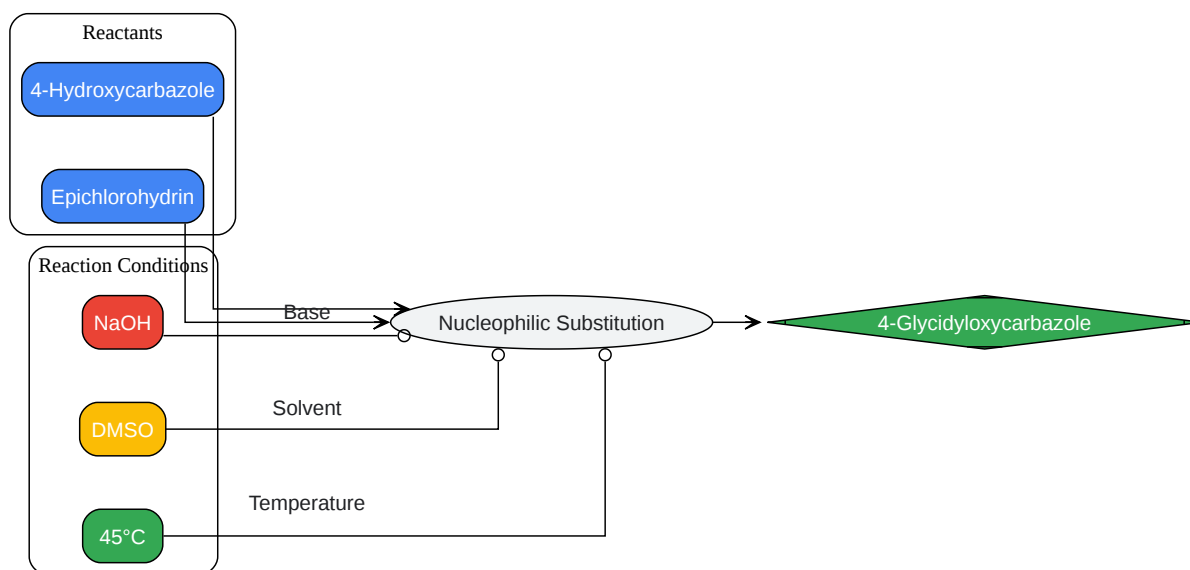
This protocol is based on methodologies described in the literature for the synthesis of Carvedilol intermediates.

Materials:

- 4-Hydroxycarbazole
- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- Water

Procedure:

- Prepare a solution of sodium hydroxide in water.
- To this stirred solution, add 4-hydroxycarbazole over a period of 10-15 minutes.
- Cool the reaction mixture to 10-15 °C.
- Add DMSO dropwise to the reaction mixture over approximately 45 minutes.
- After stirring for 15 minutes, add epichlorohydrin over a period of 1 hour, maintaining the temperature between 10-15 °C.
- Slowly raise the temperature of the reaction mixture to 45 °C and maintain stirring for 6 hours.
- Upon completion of the reaction (monitored by a suitable technique like TLC or HPLC), dilute the product with water.
- Filter the resulting precipitate and wash it thoroughly with water to obtain the crude **4-Glycidyloxycarbazole**.
- The crude product can be further purified by recrystallization from an appropriate solvent.



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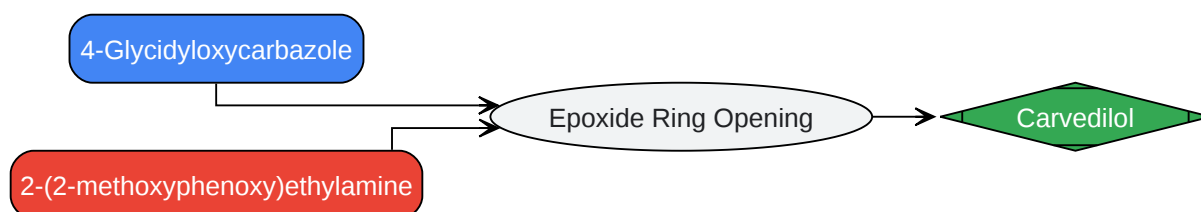
Caption: Synthesis of **4-Glycidyloxycarbazole**.

Role in Carvedilol Synthesis and as an Impurity

4-Glycidyloxycarbazole is a pivotal intermediate in the manufacturing of Carvedilol. The subsequent step in the synthesis involves the ring-opening of the epoxide in **4-Glycidyloxycarbazole** by 2-(2-methoxyphenoxy)ethylamine.

As a reactive intermediate, unreacted **4-Glycidyloxycarbazole** can persist as an impurity in the final Carvedilol active pharmaceutical ingredient (API). It is often designated as "Carvedilol Related Compound D" or "Impurity I" in pharmacopeial monographs and analytical literature.

Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.



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Caption: Role of **4-Glycidyloxycarbazole** in Carvedilol Synthesis.

Analytical Methodologies

The quantification of **4-Glycidyloxycarbazole** as an impurity in Carvedilol is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of 4-Glycidyloxycarbazole Impurity

This is a generalized protocol based on published methods for Carvedilol impurity profiling. Specific parameters may need optimization.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.

- Detection Wavelength: UV detection at a wavelength where both Carvedilol and **4-Glycidyloxycarbazole** have significant absorbance (e.g., 240 nm).
- Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Sample Preparation:

- Accurately weigh a known amount of the Carvedilol sample.
- Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
- Filter the solution through a 0.45 µm filter before injection.

Standard Preparation:

- Prepare a stock solution of a **4-Glycidyloxycarbazole** reference standard in the diluent.
- Prepare a series of working standards by diluting the stock solution to known concentrations.

Procedure:

- Inject the standard solutions to establish a calibration curve.
- Inject the sample solution.
- Identify the peak corresponding to **4-Glycidyloxycarbazole** based on its retention time compared to the standard.
- Quantify the amount of **4-Glycidyloxycarbazole** in the sample using the calibration curve.

Biological and Pharmacological Properties

There is a significant lack of direct studies on the pharmacological and toxicological properties of **4-Glycidyloxycarbazole**. Its primary characterization in the literature is as a chemical intermediate and a process-related impurity in Carvedilol synthesis.

However, the carbazole scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial,

anticancer, and neuroprotective effects.

- **Potential for Biological Activity:** Given its carbazole core, it is plausible that **4-Glycidyloxycarbazole** could exhibit some form of biological activity. The presence of the reactive epoxide group also suggests a potential for covalent interaction with biological macromolecules, which could lead to toxicity.
- **Genotoxicity:** Some carbazole derivatives have been investigated for their genotoxic potential. Studies on structurally related carbazole compounds have shown that minor structural modifications can significantly impact their genotoxic and epigenetic properties. However, no specific genotoxicity data for **4-Glycidyloxycarbazole** was found.
- **Cytotoxicity:** Similarly, the cytotoxicity of various carbazole derivatives has been evaluated against different cell lines. The cytotoxic potential of **4-Glycidyloxycarbazole** itself has not been specifically reported in the reviewed literature.

Due to the absence of direct data, the pharmacological and toxicological profile of **4-Glycidyloxycarbazole** remains largely uncharacterized. As a known impurity in a widely used pharmaceutical, further investigation into its potential biological effects would be of value.

Safety and Handling

Based on available safety data sheets, **4-Glycidyloxycarbazole** is classified as a substance that can cause skin and serious eye irritation.^{[2][4][5]}

Precautionary Measures:

- **Handling:** Handle in a well-ventilated area.
- **Personal Protective Equipment (PPE):** Wear protective gloves, eye protection, and face protection.
- **First Aid:**
 - If on skin: Wash with plenty of water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

Conclusion

4-Glycidyloxycarbazole is a compound of significant industrial importance due to its indispensable role as a key intermediate in the synthesis of Carvedilol. Its chemical properties, particularly the presence of the reactive epoxide ring, are central to its synthetic utility. While a considerable amount of information exists regarding its synthesis and its detection as a pharmaceutical impurity, there is a notable gap in the literature concerning its specific pharmacological and toxicological profile. The biological activities of the broader class of carbazole derivatives suggest that **4-Glycidyloxycarbazole** may not be biologically inert, warranting further investigation, especially given its status as a known impurity in a commercial drug product. This technical guide consolidates the available information to serve as a valuable resource for professionals engaged in the synthesis, analysis, and quality control of Carvedilol and related compounds.

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